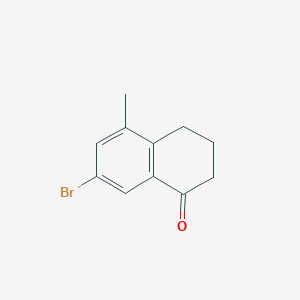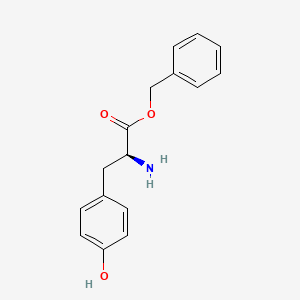![molecular formula C16H18FN3O2 B2357894 N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797805-28-7](/img/structure/B2357894.png)
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide, also known as CPP-115, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can help to reduce neuronal activity and promote relaxation and calmness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels has been shown to have a range of beneficial effects on neurological and psychiatric disorders. For example, GABA has been shown to have anticonvulsant properties, making this compound a potential treatment for epilepsy. In addition, GABA has been shown to have anxiolytic and antidepressant effects, making this compound a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide for lab experiments is its potent and selective inhibition of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained increases in GABA levels in vivo.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide. One area of interest is the potential use of the compound as a treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could lead to the development of more effective treatments for neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of cyclohexanone with ethyl 2-bromoacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then converted to N-(1-cyanocyclohexyl)-2-oxoacetamide through a series of reactions involving the addition of cyanide and the removal of the ethyl group. Finally, the 3-fluorophenylformamide group is added to the compound to form this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of beneficial effects on neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In addition, this compound has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-6-4-5-12(9-13)15(22)19-10-14(21)20-16(11-18)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWELMZJHSHDRIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

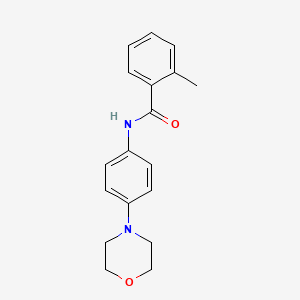
![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)
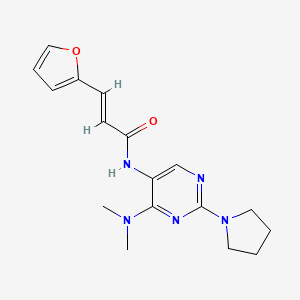
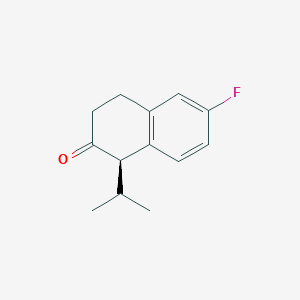
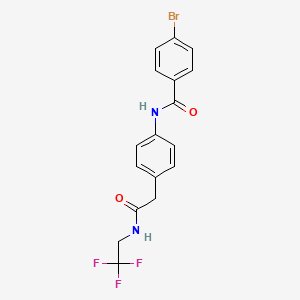
![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)


